molecular formula C5H11Br2NO B1382805 2-(Bromomethyl)morpholine hydrobromide CAS No. 1803588-05-7

2-(Bromomethyl)morpholine hydrobromide

Cat. No. B1382805
CAS RN: 1803588-05-7
M. Wt: 260.95 g/mol
InChI Key: QFTRYZDHNDQZQS-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)morpholine hydrobromide” is a chemical compound with the molecular formula C5H11Br2NO and a molecular weight of 260.95 g/mol . It is used for research purposes.

Scientific Research Applications

Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) described a novel method to synthesize cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a key intermediate for producing various morpholine derivatives. This method involves transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively using bromine, which is a crucial step for synthesizing different substituted morpholines like 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).

Medicinal Chemistry of Morpholines

Rekka and Kourounakis (2010) explored the synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, exhibiting a range of biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. These were synthesized using reactions involving aryl-bromomethyl-ketone and have potential applications in drug development (Rekka & Kourounakis, 2010).

Crystal and Molecular Structure Analysis

The structural analysis of morpholine biguanide hydrobromide by Handa and Saha (1973) provided insights into its molecular structure, contributing to a deeper understanding of its chemical characteristics. This analysis is essential for developing applications in various scientific fields (Handa & Saha, 1973).

Synthesis of Trisubstituted Morpholine Derivatives

Zhou, Zhou, and Yeung (2012) developed an efficient synthesis method for 2,2,6-trisubstituted morpholine. This method involves a multicomponent process, including the use of epichlorohydrin and N-bromosuccinimide, showcasing the versatility of bromomethyl morpholine in synthesizing complex morpholine derivatives (Zhou, Zhou, & Yeung, 2012).

Pharmacological Evaluation of Antidepressant Activity

Sarapultsev et al. (2016) evaluated the antidepressant activity of a morpholine-based compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide. The study highlights the potential of morpholine derivatives in developing treatments for psychiatric disorders (Sarapultsev et al., 2016).

Process Preparation in Pharmaceutical Synthesis

Gao Jian-rong (2004) studied the synthesis of moclobemide, a pharmaceutical product, using a process that involves morpholine and 2-bromo-ethanamine hydrobromide. This research underscores the significance of bromomethyl morpholine in pharmaceutical manufacturing (Gao Jian-rong, 2004).

Safety and Hazards

The safety data sheets for similar compounds suggest that “2-(Bromomethyl)morpholine hydrobromide” may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to use personal protective equipment as required .

properties

IUPAC Name

2-(bromomethyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTRYZDHNDQZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)morpholine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)morpholine hydrobromide
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2-(Bromomethyl)morpholine hydrobromide
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2-(Bromomethyl)morpholine hydrobromide
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2-(Bromomethyl)morpholine hydrobromide
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Reactant of Route 6
2-(Bromomethyl)morpholine hydrobromide

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